
6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is a heterocyclic compound that contains both bromomethyl and trifluoromethyl groups attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one typically involves the bromination of a precursor compound. One common method is the bromination of 6-(trifluoromethyl)pyridazin-3(2H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromomethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminomethyl derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.
Scientific Research Applications
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors or liquid crystals.
Chemical Biology: It can be employed as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The bromomethyl group can serve as a reactive handle for covalent modification of the target, while the trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridazin-3-amine: This compound lacks the bromomethyl group but retains the trifluoromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Trifluoromethyl)pyridazin-3-amine: Similar to the above compound but with the trifluoromethyl group at a different position, affecting its reactivity and binding properties.
Uniqueness
6-(Bromomethyl)-4-(trifluoromethyl)pyridazin-3(2H)-one is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and electronic properties
Properties
Molecular Formula |
C6H4BrF3N2O |
|---|---|
Molecular Weight |
257.01 g/mol |
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H4BrF3N2O/c7-2-3-1-4(6(8,9)10)5(13)12-11-3/h1H,2H2,(H,12,13) |
InChI Key |
MSPKXXDHXUMTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NN=C1CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)

![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
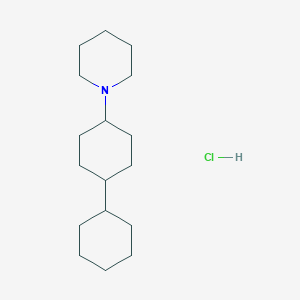
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
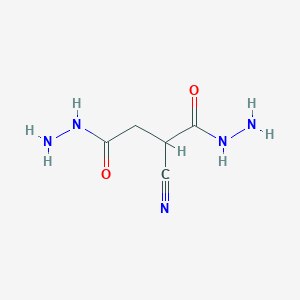

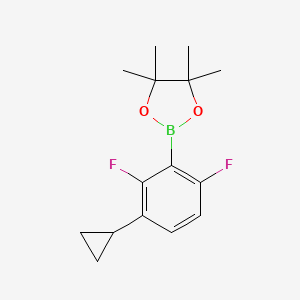
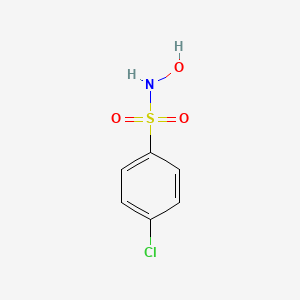
![2-Acetyl-1-azido-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14011871.png)
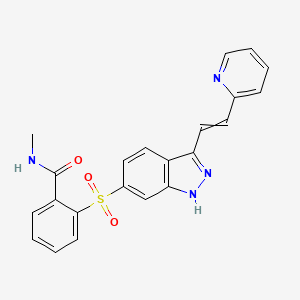
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![N'-[2-[dimethoxy(2-phenylethyl)silyl]oxyethyl]ethane-1,2-diamine](/img/structure/B14011884.png)
